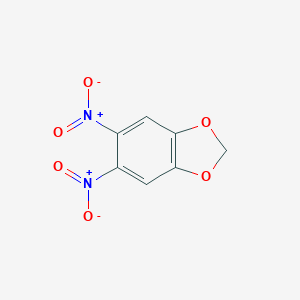
4-Methylumbelliferyl-2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a protected substrate for mannosidase enzymes, which are crucial in the study of lysosomal storage diseases and other glycosylation disorders .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is extensively used in:
Biochemistry: As a substrate for mannosidase enzymes to study enzyme kinetics and inhibition.
Medicine: In the diagnosis and research of lysosomal storage diseases and other glycosylation disorders.
Drug Development: For screening potential therapeutic agents targeting glycosylation pathways
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is the enzyme mannosidase . Mannosidases are a group of enzymes that catalyze the cleavage of mannose residues from glycoproteins and glycolipids. They play a crucial role in the degradation and recycling of glycoproteins in the cells .
Mode of Action
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a substrate for mannosidase . When this compound is introduced into a system containing mannosidase, the enzyme cleaves the mannose residues, resulting in a change that can be detected and quantified .
Biochemical Pathways
The action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside primarily affects the lysosomal degradation pathway . This pathway is responsible for the breakdown and recycling of various molecules within the cell. When mannosidase activity is measured using this compound, it provides insights into the functioning of this pathway .
Result of Action
The cleavage of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside by mannosidase results in the release of mannose residues and a change that can be detected and quantified . This allows for the measurement of mannosidase activity and can provide insights into the functioning of the lysosomal degradation pathway .
Biochemische Analyse
Biochemical Properties
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a protected mannosidase substrate . It interacts with mannosidase enzymes, which cleave the mannose residues in glycoproteins and glycolipids . The nature of these interactions involves the cleavage of the glycosidic bond of the substrate by the enzyme, resulting in the release of 4-methylumbelliferone .
Cellular Effects
The effects of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside on cells are primarily related to its role as a substrate for mannosidase enzymes . These enzymes are involved in the processing of glycoproteins and glycolipids, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside involves its interaction with mannosidase enzymes . When the substrate is cleaved by the enzyme, it releases 4-methylumbelliferone, a fluorescent compound that can be detected and quantified . This allows for the measurement of mannosidase activity in biological samples .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside in laboratory settings are related to its stability and degradation over time . As a substrate for enzymatic reactions, its effects on cellular function can be observed over time in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside in animal models are dependent on the dosage used
Metabolic Pathways
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is involved in the metabolic pathways related to the processing of glycoproteins and glycolipids . It interacts with mannosidase enzymes, which are involved in the cleavage of mannose residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the esterification of 4-Methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-D-mannopyranoside in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Acid catalysts like sulfuric acid in the presence of solvents such as methanol or ethanol.
Major Products
The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specificity for mannosidase enzymes, making it particularly valuable in the study of mannose-containing glycoproteins and related disorders .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-AZKGINQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














